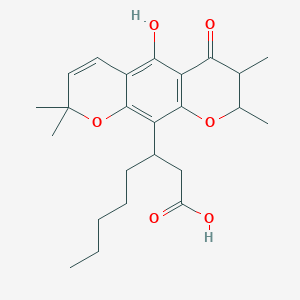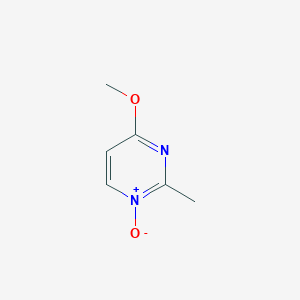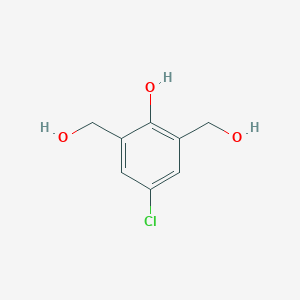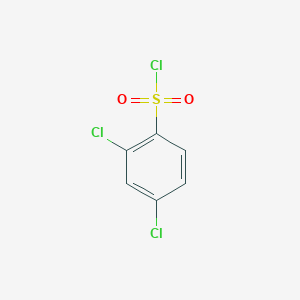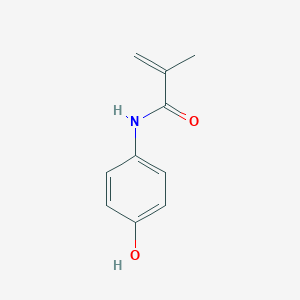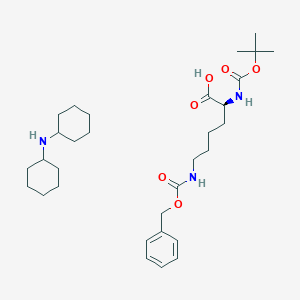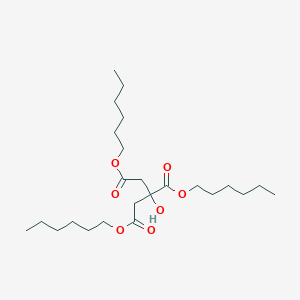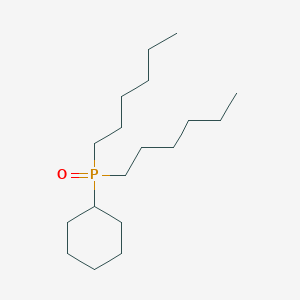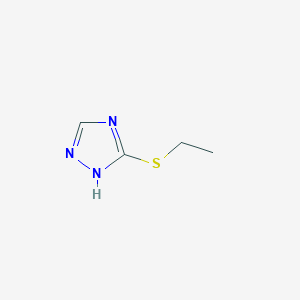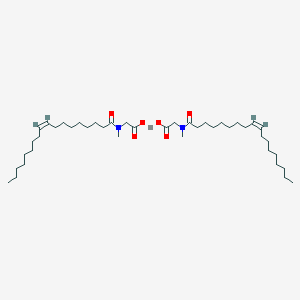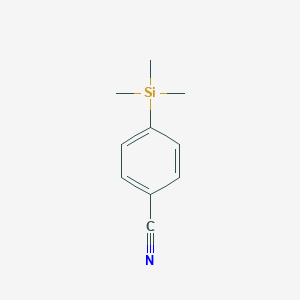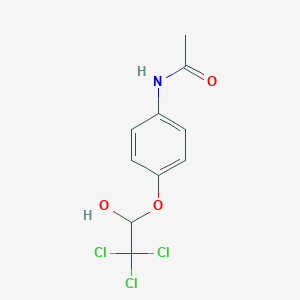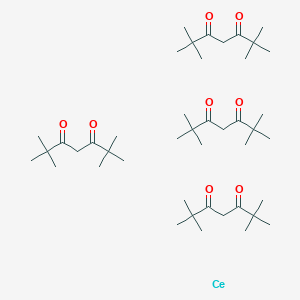
Cerium;2,2,6,6-tetramethylheptane-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cerium, a lanthanide series metal, forms stable complexes with β-diketonate ligands, which have been extensively studied due to their stability and potential applications. The cerium(III) β-diketonate compounds, such as [Ce2(etbd)6(tetraglyme)], are synthesized from the reaction of CeCl3·7H2O with tetraglyme and an aqueous ethanolic solution of Na(β-diket). These compounds exhibit interesting coordination geometries and are characterized by their air and moisture stability, as well as their good volatilities and thermal stabilities, making them suitable for various applications .
Synthesis Analysis
The synthesis of cerium β-diketonate compounds involves the reaction of cerium chloride heptahydrate with β-diketonate ligands in the presence of a solvent such as tetraglyme or ethanol. For instance, the synthesis of [Ce2(etbd)6(tetraglyme)] is achieved by reacting CeCl3·7H2O with tetraglyme and an aqueous ethanolic solution of Na(etbd). An unusual reaction involving cerium ammonium nitrate and Hetbd in an ammoniacal mixture of dimethoxyethane leads to the formation of the ammonium cerium(III) salt [NH4][Ce(etbd)4] instead of the expected cerium(IV) species . Additionally, cerium(IV) β-diketonate compounds like [Ce(tmhd)4] are prepared by reacting cerium(IV) ammonium nitrate with Na(tmhd) in ethanol .
Molecular Structure Analysis
The molecular structures of cerium β-diketonate compounds are characterized by X-ray crystallography. The structure of [Ce2(etbd)6(tetraglyme)] consists of two Ce(etbd)3 units bridged by a tetraglyme molecule, with the cerium atoms exhibiting eight and nine coordination numbers with distorted dodecahedral and monocapped square antiprismatic geometries, respectively . In the case of cerium(IV) β-diketonates, [Ce(tmhd)4] crystallizes in a distorted dodecahedral arrangement, while [Ce(pmhd)4] exhibits a geometry closer to a square antiprism .
Chemical Reactions Analysis
Cerium β-diketonates are involved in various chemical reactions due to their catalytic properties. Cerium(III) chloride heptahydrate catalyzes the synthesis of 1-oxo-hexahydroxanthene derivatives from substituted salicylaldehydes and 1,3-cyclohexane dione or dimedone in aqueous media at reflux temperature . Cerium(IV) sulfate tetrahydrate serves as a reusable and heterogeneous catalyst for the one-pot multicomponent synthesis of polyhydroquinoline derivatives via the Hantzsch reaction, offering high yields and a clean reaction profile .
Physical and Chemical Properties Analysis
The physical and chemical properties of cerium β-diketonate compounds are notable for their stability and volatility. These compounds are air and moisture stable, which is a significant advantage for handling and storage. Some of the compounds demonstrate good volatility and thermal stability, as evidenced by sublimation and thermogravimetric analysis/differential scanning calorimetry (TGA/DSC) studies. For example, [Ce(tmhd)4] sublimes almost quantitatively, indicating its potential for use in deposition processes . The extensive hydrogen bonding network observed in the crystal structure of [NH4][Ce(etbd)4] contributes to the stability of the compound .
Scientific Research Applications
Volatile Precursor for Ceria-based Materials
- Scientific Field : Material Science
- Application Summary : Cerium;2,2,6,6-tetramethylheptane-3,5-dione is used as a volatile precursor for ceria-based materials . It is particularly useful in gas-phase deposition processes like MOCVD (Metal–Organic Chemical Vapor Deposition) and ALD (Atomic Layer Deposition) to produce coatings of various compositions and functionality .
- Methods of Application : The compound is synthesized, purified, and identified for thermodynamic study. Its saturated vapor pressure over the solid compound is measured by a flow method in the temperature range from 430 to 468 K . Differential scanning calorimetry is applied to measure the melting temperature and enthalpy as well as heat capacity in the temperature range from 306 to 459 K .
- Results or Outcomes : The thermal study of this compound provides valuable data on its volatility and thermal stability in both gas and condensed phases. This information is crucial for defining precise temperature regimes of film deposition by gas-phase processes .
Synthesis of α-Aryl-β-diketones and Dicyanamidobenzene-Bridge Diruthenium Complex
- Scientific Field : Organic Chemistry
- Application Summary : Cerium;2,2,6,6-tetramethylheptane-3,5-dione is used in the synthesis of α-aryl-β-diketones and dicyanamidobenzene-bridge diruthenium complex .
- Results or Outcomes : The outcomes of these syntheses are the production of α-aryl-β-diketones and dicyanamidobenzene-bridge diruthenium complex .
Synthesis of Orange-Emitting Iridium (III) Complex
- Scientific Field : Inorganic Chemistry
- Application Summary : Cerium;2,2,6,6-tetramethylheptane-3,5-dione is used as an ancillary ligand in the synthesis of orange-emitting iridium (III) complex .
- Results or Outcomes : The outcome of this synthesis is the production of an orange-emitting iridium (III) complex .
Synthesis of Stable Complexes with Lanthanide Ions
- Scientific Field : Inorganic Chemistry
- Application Summary : Cerium;2,2,6,6-tetramethylheptane-3,5-dione is a bidentate ligand used in the synthesis of stable complexes with lanthanide ions .
- Results or Outcomes : The outcome of this synthesis is the production of stable complexes with lanthanide ions .
Synthesis of Heterocycles
- Scientific Field : Organic Chemistry
- Application Summary : Cerium;2,2,6,6-tetramethylheptane-3,5-dione serves as a substrate for heterocycles .
- Results or Outcomes : The outcome of this synthesis is the production of heterocycles .
Ligand for Metal Catalysts
- Scientific Field : Catalysis
- Application Summary : Cerium;2,2,6,6-tetramethylheptane-3,5-dione acts as an air-stable ligand for metal catalysts .
- Results or Outcomes : The outcome of this application is the production of metal catalysts .
Synthesis of α-Aryl-β-diketones
- Scientific Field : Organic Chemistry
- Application Summary : Cerium;2,2,6,6-tetramethylheptane-3,5-dione is used in the synthesis of α-aryl-β-diketones .
- Results or Outcomes : The outcome of this synthesis is the production of α-aryl-β-diketones .
Synthesis of Dicyanamidobenzene-Bridge Diruthenium Complex
- Scientific Field : Inorganic Chemistry
- Application Summary : Cerium;2,2,6,6-tetramethylheptane-3,5-dione is used in the synthesis of dicyanamidobenzene-bridge diruthenium complex .
- Results or Outcomes : The outcome of this synthesis is the production of a dicyanamidobenzene-bridge diruthenium complex .
Synthesis of Orange-Emitting Iridium (III) Complex
- Scientific Field : Inorganic Chemistry
- Application Summary : Cerium;2,2,6,6-tetramethylheptane-3,5-dione is used as an ancillary ligand in the synthesis of an orange-emitting iridium (III) complex .
- Results or Outcomes : The outcome of this synthesis is the production of an orange-emitting iridium (III) complex .
Future Directions
properties
IUPAC Name |
cerium;2,2,6,6-tetramethylheptane-3,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C11H20O2.Ce/c4*1-10(2,3)8(12)7-9(13)11(4,5)6;/h4*7H2,1-6H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCVCRISNDSDBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.[Ce] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H80CeO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70329992 |
Source


|
| Record name | NSC174882 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70329992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
877.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cerium;2,2,6,6-tetramethylheptane-3,5-dione | |
CAS RN |
18960-54-8 |
Source


|
| Record name | NSC174882 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70329992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

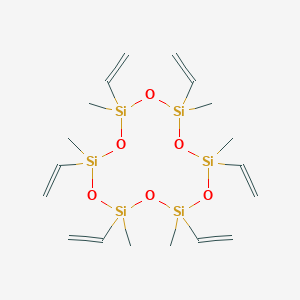
![Methanesulfonic acid, thio-, S-[[[[(methylsulfinyl)methyl]thio]methoxy]methyl] ester](/img/structure/B101987.png)
